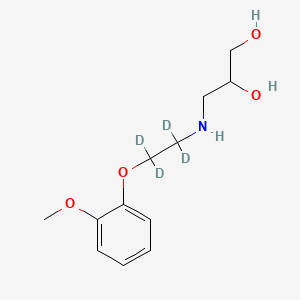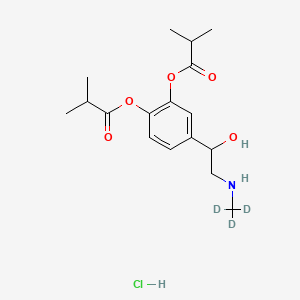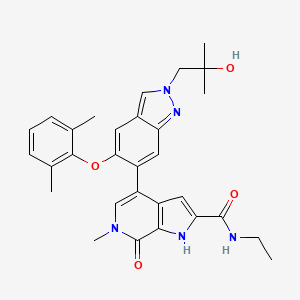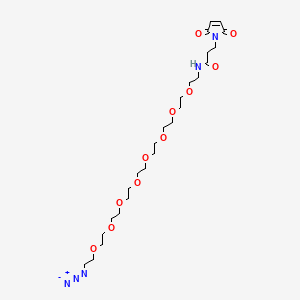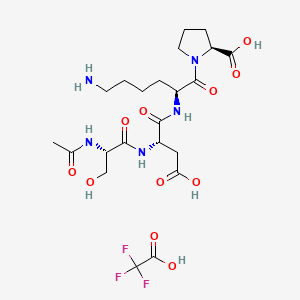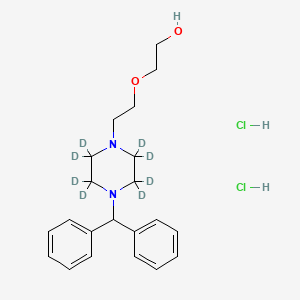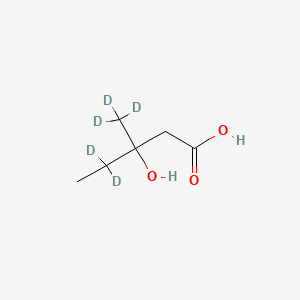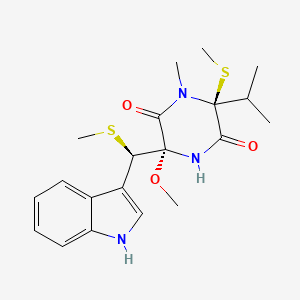
Cap-dependent endonuclease-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-11 is a novel compound known for its potent inhibitory activity against cap-dependent endonucleases. These enzymes are crucial for the transcription and replication of certain viruses, including influenza viruses. By inhibiting these enzymes, this compound can effectively hinder viral replication, making it a promising candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for meeting the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cap-dependent endonuclease-IN-11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Cap-dependent endonuclease-IN-11 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication, particularly in influenza viruses.
Medicine: Explored as a potential antiviral drug for treating influenza and other viral infections.
Industry: Utilized in the development of antiviral coatings and materials
Mechanism of Action
Cap-dependent endonuclease-IN-11 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription and replication of certain viruses. The compound binds to the active site of the enzyme, preventing it from cleaving the cap structure of host mRNA. This inhibition disrupts the viral replication process, thereby reducing viral load and infection .
Comparison with Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used for treating influenza.
Tanshinone I: A compound with broad-spectrum antiviral activity, including inhibition of cap-dependent endonucleases
Uniqueness: Cap-dependent endonuclease-IN-11 stands out due to its high potency and specificity for cap-dependent endonucleases. Its unique structure allows for strong binding affinity and effective inhibition, making it a valuable tool in antiviral research and therapy .
Properties
Molecular Formula |
C25H17F2N3O6S |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
1-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-5-hydroxy-4,6-dioxo-3-prop-2-enoyl-2H-pyrido[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C25H17F2N3O6S/c1-2-18(31)28-11-30(29-9-14(25(35)36)22(32)23(33)21(29)24(28)34)20-12-7-8-16(26)19(27)15(12)10-37-17-6-4-3-5-13(17)20/h2-9,20,33H,1,10-11H2,(H,35,36)/t20-/m0/s1 |
InChI Key |
VVGXJHIJDQZXCP-FQEVSTJZSA-N |
Isomeric SMILES |
C=CC(=O)N1CN(N2C=C(C(=O)C(=C2C1=O)O)C(=O)O)[C@H]3C4=C(CSC5=CC=CC=C35)C(=C(C=C4)F)F |
Canonical SMILES |
C=CC(=O)N1CN(N2C=C(C(=O)C(=C2C1=O)O)C(=O)O)C3C4=C(CSC5=CC=CC=C35)C(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



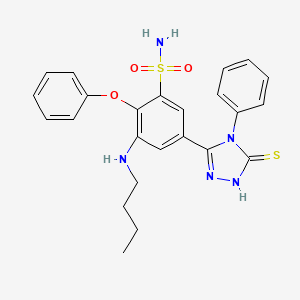
![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
